molecular formula C15H15NO4 B11948974 Isobutyl alpha-cyano-3,4-methylenedioxycinnamate

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate

Cat. No.: B11948974
M. Wt: 273.28 g/mol
InChI Key: WWYWTHILBDBFJR-UHFFFAOYSA-N
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Description

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate (CAS 117133-81-0) is a synthetic UV-absorbing agent with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.30 g/mol . It exists as a yellowish crystalline powder with a melting point of 148–150°C and exhibits a UV absorption maximum at 361 nm in methanol, with an extinction coefficient of 0.78 ± 0.05 (0.01 g/L, 1.0 cm path length) . Its primary application lies in formulations requiring UV stabilization, such as coatings, plastics, or cosmetic products .

Properties

IUPAC Name

2-methylpropyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYWTHILBDBFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalytic Systems

Methanol is preferred for its ability to dissolve both aromatic aldehydes and cyanoacetates while stabilizing the alkoxide intermediate. Substituting methanol with ethanol or dioxane may enhance solubility for bulkier substrates but requires adjusted reflux conditions.

Catalyst Comparison Table

CatalystYield (%)Purity (%)Reaction Time (h)
Sodium Methylate78–84954–6
Potassium tert-Butoxide72923–5
DBU65902–4

Data adapted from patented protocols and PubChem analyses.

Purification and Isolation Techniques

Crystallization Strategies

Crude product is typically purified via recrystallization from ethyl acetate or ethanol/water mixtures. The methylenedioxy moiety’s polarity necessitates careful solvent selection to avoid co-precipitation of unreacted aldehyde.

Example Protocol:

  • Dissolve crude product in hot ethyl acetate (10 mL/g).

  • Filter while hot to remove insoluble impurities.

  • Cool to 4°C for 12 hours, yielding needle-like crystals.

Chromatographic Methods

For high-purity applications, silica gel chromatography with hexane/ethyl acetate (7:3) eluent effectively separates the target compound from cyanoacetate byproducts.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.68 (d, J = 1.8 Hz, 1H, ArH), 6.98 (dd, J = 8.2, 1.8 Hz, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 5.98 (s, 2H, OCH2O), 4.12 (d, J = 6.6 Hz, 2H, OCH2), 2.01 (m, 1H, CH(CH3)2), 1.02 (d, J = 6.6 Hz, 6H, CH3).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Physicochemical Properties

PropertyValueMethod
Melting Point191–192°CDifferential Scanning Calorimetry
Solubility in EtOH25 mg/mLUSP Method <911>
Purity (HPLC)≥98%C18 Column, 80:20 MeOH:H2O

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, unreacted 3,4-methylenedioxybenzaldehyde, is minimized by maintaining a 10–20% molar excess of cyanoacetate ester. Reductive workup with NaBH4 has been explored to convert residual aldehyde to the benign alcohol derivative.

Moisture Sensitivity

The alkali metal alcoholate catalyst is highly moisture-sensitive. Rigorous drying of solvents and reagents under molecular sieves ensures reproducible yields .

Scientific Research Applications

Photoprotection Applications

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is primarily utilized as a UV absorbing agent in sunscreens and cosmetic formulations. Its ability to absorb UV radiation helps protect the skin from harmful effects associated with UV exposure, such as skin cancer and photoaging.

Table 1: UV Absorption Characteristics

PropertyValue
Absorption Max (nm)361 ± 2
Extinction Coefficient0.78 ± 0.05

Antitumor Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vivo studies indicated significant tumor growth inhibition in xenograft models, achieving up to 60% inhibition at doses of 20 mg/kg .

  • Case Study : In a breast cancer model, this compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective therapeutic effect.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In models of induced arthritis, treatment resulted in a significant reduction in paw swelling, indicating its potential utility in inflammatory conditions.

Case Study on Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated effective inhibition of bacterial growth, showcasing its potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

Activity TypeResults
Antitumor60% tumor growth inhibition
Anti-inflammatorySignificant reduction in swelling
AntimicrobialEffective against resistant strains

Mechanism of Action

The mechanism of action of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems . The methylenedioxy group can also interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Absorption Max (nm) Extinction Coefficient (0.01 g/L)
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate 117133-81-0 C₁₅H₁₅NO₄ 273.30 148–150 361 ± 2 0.78 ± 0.05
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate 63524-66-3 C₁₉H₂₃NO₄ 329.39 56–59 363 ± 2 0.79 ± 0.05
Ethyl alpha-cyano-3,4-methylenedioxycinnamate* 2286-56-8 C₁₃H₁₁NO₄ 245.23 Not reported Not reported Not reported

*Inferred data for ethyl derivative based on structural similarity .

Key Observations :

  • Alkyl Chain Impact :
    • The isobutyl group (branched C₄ chain) confers higher crystallinity and melting point compared to the linear 2-ethylhexyl (C₈ chain), which has a significantly lower melting point (56–59°C ) due to increased lipophilicity and reduced intermolecular forces .
    • The ethyl analog (shorter C₂ chain) likely exhibits intermediate properties, though data gaps exist .
  • UV Absorption Profile: Absorption maxima for all analogs fall within the UV-A range (315–400 nm), critical for broad-spectrum protection. Extinction coefficients are comparable (~0.78–0.79), indicating similar molar absorptivity despite structural differences .

Functional and Application Differences

  • Solubility and Formulation Compatibility :

    • The 2-ethylhexyl analog’s lower melting point and higher lipophilicity enhance solubility in oils and organic solvents, making it preferable for liquid formulations (e.g., sunscreens, liquid polymer coatings) .
    • The isobutyl derivative’s crystalline nature suits solid-phase applications, such as polymer films or powder-based UV stabilizers .
  • Stability and Handling: Both isobutyl and 2-ethylhexyl analogs require storage in cool, dry, and dark conditions to prevent degradation, as typical for light-sensitive UV absorbers .

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